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molecular formula C10H11BrINO B8212941 Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- CAS No. 702641-02-9

Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl-

Cat. No. B8212941
M. Wt: 368.01 g/mol
InChI Key: AHZMPZPWAAORKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202364B2

Procedure details

Dimethylamine (200 mL of 2 M in THF) is added dropwise to a solution of the above 5-bromo-2-iodophenylacetyl chloride in Et2O (500 mL), cooled in an ice bath. After the addition is complete, EtOAc (350 mL) is added and the solution washed with water (350 mL), brine (250 mL) and dried (MgSO4). Evaporation by rotary evaporator and trituration with 1:1 Et2O/hexanes gives N,N-dimethyl-5-bromo-2-iodophenylacetamide (m.p. 127–129° C.).
Quantity
200 mL
Type
reactant
Reaction Step One
Name
5-bromo-2-iodophenylacetyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[Br:4][C:5]1[CH:6]=[CH:7][C:8]([I:15])=[C:9]([CH2:11][C:12](Cl)=[O:13])[CH:10]=1.CCOC(C)=O>CCOCC>[CH3:1][N:2]([CH3:3])[C:12](=[O:13])[CH2:11][C:9]1[CH:10]=[C:5]([Br:4])[CH:6]=[CH:7][C:8]=1[I:15]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CNC
Name
5-bromo-2-iodophenylacetyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)CC(=O)Cl)I
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
the solution washed with water (350 mL), brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
by rotary evaporator and trituration with 1:1 Et2O/hexanes

Outcomes

Product
Name
Type
product
Smiles
CN(C(CC1=C(C=CC(=C1)Br)I)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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